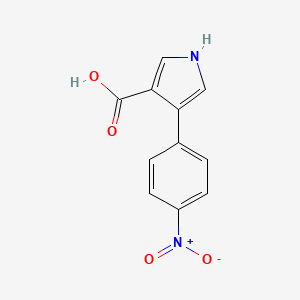

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid

Description

Historical Context of Pyrrole Chemistry

The discovery and development of pyrrole chemistry traces back to the early nineteenth century, establishing a foundation for understanding complex heterocyclic systems that would later encompass compounds such as 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid. Pyrrole was first detected by F. F. Runge in 1834 as a constituent of coal tar, marking the initial recognition of this important heterocyclic compound. The significance of this discovery became more apparent in 1857 when pyrrole was successfully isolated from the pyrolysate of bone, providing researchers with a more accessible source for studying its chemical properties and potential applications.

The etymological origins of the term "pyrrole" derive from the Greek word pyrrhós, meaning "fiery," which reflects the distinctive color reactions observed when pyrrole compounds interact with certain chemical reagents. This naming convention proved particularly apt as researchers discovered that pyrrole compounds could produce vivid red colorations when exposed to specific analytical conditions, a property that would later prove valuable in both identification and quantification procedures.

The systematic study of pyrrole compounds gained momentum throughout the late nineteenth and early twentieth centuries as chemists recognized their presence in numerous natural products of biological significance. The pyrrole ring system was identified as a fundamental structural component in amino acids such as proline and hydroxyproline, as well as in colored natural products including chlorophyll, heme (a part of hemoglobin), and various bile pigments. This widespread occurrence in biological systems underscored the importance of developing synthetic methodologies for creating substituted pyrrole derivatives.

A pivotal advancement in pyrrole synthesis came with the development of the Hantzsch Pyrrole Synthesis, named for Arthur Rudolf Hantzsch, which involves the chemical reaction of β-ketoesters with ammonia or primary amines and α-haloketones to produce substituted pyrroles. This synthetic methodology provided researchers with a reliable pathway for creating complex pyrrole derivatives, including compounds with multiple functional groups such as carboxylic acids and nitro-substituted aromatic rings. The establishment of these synthetic protocols enabled the systematic exploration of pyrrole derivatives like this compound, facilitating their preparation for detailed chemical and biological evaluation.

Classification and Nomenclature Systems for Substituted Pyrroles

The systematic classification and nomenclature of substituted pyrroles follows established protocols recommended by the International Union of Pure and Applied Chemistry, which endorses the Hantzsch-Widman nomenclature system for naming heterocyclic compounds. This standardized approach ensures consistent identification and communication regarding complex heterocyclic structures such as this compound.

Pyrroles are fundamentally classified as heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The basic pyrrole structure, with molecular formula C₄H₅N, serves as the parent compound for an extensive family of derivatives that can be systematically categorized based on the nature, position, and number of substituents attached to the ring system.

The classification system for substituted pyrroles typically considers several key structural features. Position-based classification identifies substituents according to their location on the pyrrole ring, with positions numbered from 1 to 5, where position 1 corresponds to the nitrogen atom. In the case of this compound, this nomenclature indicates that a 4-nitrophenyl group is attached at position 4 of the pyrrole ring, while a carboxylic acid functional group is located at position 3.

Functional group classification organizes pyrrole derivatives based on the chemical nature of their substituents. Compounds containing carboxylic acid groups, such as this compound, are classified as carboxylated pyrroles, which represent an important subclass due to their potential for further chemical modification through esterification, amidation, and other reactions involving the carboxyl functionality. The presence of nitro groups introduces additional classification considerations, as these electron-withdrawing substituents significantly influence the electronic properties and reactivity patterns of the parent pyrrole system.

| Classification Category | Description | Example Application |

|---|---|---|

| Position-based | Identifies substituent locations (1-5 numbering) | This compound |

| Functional group-based | Categorizes by chemical nature of substituents | Carboxylated pyrroles, nitro-substituted pyrroles |

| Electronic property-based | Groups by electron-donating or withdrawing effects | Electron-deficient pyrroles (nitro-substituted) |

| Synthesis-based | Organized by preparative methodology | Hantzsch-derived pyrroles |

Significance of this compound in Chemical Research

The research significance of this compound stems from its unique structural features that combine multiple reactive functional groups within a single molecular framework, creating opportunities for diverse chemical transformations and potential biological activities. This compound represents a valuable synthetic intermediate and research target due to the presence of both electron-withdrawing nitro functionality and carboxylic acid groups, which provide distinct sites for chemical modification and biological interaction.

The nitrophenyl substituent at the 4-position of the pyrrole ring introduces significant electronic effects that modify the aromatic character and reactivity of the heterocyclic system. The electron-withdrawing nature of the nitro group enhances the compound's reactivity toward nucleophilic reagents while simultaneously increasing its lipophilicity, which can facilitate membrane permeability and enhance bioactivity in biological systems. These electronic modifications have important implications for the compound's potential pharmaceutical applications, as the altered electronic distribution can influence binding affinity to biological targets and modify pharmacokinetic properties.

The carboxylic acid functional group at position 3 provides additional versatility for chemical manipulation and biological interaction. This functionality enables participation in various chemical reactions, including esterification processes that can modify the compound's solubility and bioavailability characteristics. The carboxyl group also serves as a hydrogen bond donor and acceptor, potentially enhancing binding interactions with biological macromolecules such as proteins and nucleic acids.

Research applications of this compound extend across multiple scientific disciplines. In medicinal chemistry, compounds with similar structural features have been investigated for antimicrobial activity, with studies indicating that nitrophenyl-substituted pyrroles can disrupt bacterial cell walls or inhibit metabolic pathways essential for bacterial growth. The compound's potential as a synthetic intermediate for developing more complex pharmaceutical agents has also attracted research attention, as the multiple functional groups provide numerous sites for structural elaboration.

The compound's significance in chemical research is further enhanced by its potential applications in materials science and organic electronics. Recent investigations have explored pyrrole derivatives as components in organic solar cells and semiconductor devices, where the electronic properties imparted by nitro substituents can contribute to charge transport and light harvesting efficiency. These applications represent an expanding frontier for pyrrole chemistry, extending beyond traditional pharmaceutical and biological applications.

Structural Position in the Heterocyclic Compound Classification

This compound occupies a specific and well-defined position within the comprehensive classification system of heterocyclic compounds, representing a complex substituted derivative of the fundamental pyrrole structure. This compound belongs to the broader category of five-membered aromatic heterocycles, which are distinguished by their unique electronic structure and aromatic character derived from the delocalization of six π-electrons across the ring system.

Within the heterocyclic classification hierarchy, pyrroles are positioned as nitrogen-containing aromatic heterocycles, specifically characterized by the presence of one nitrogen atom within a five-membered ring structure. The aromatic character of pyrrole arises from the contribution of the nitrogen atom's lone pair of electrons to the π-electron system, creating a 4n + 2 aromatic system that follows Hückel's rule for aromaticity. This electronic configuration distinguishes pyrroles from other five-membered heterocycles and establishes their unique chemical and physical properties.

The structural features of this compound place it within several overlapping classification categories. As a substituted pyrrole, it belongs to the extensive family of pyrrole derivatives that have been systematically studied for their biological and chemical properties. The presence of the nitrophenyl substituent classifies it as an aryl-substituted pyrrole, while the carboxylic acid functionality categorizes it as a carboxylated heterocycle.

The molecular formula C₁₁H₈N₂O₄ reflects the compound's complexity relative to the parent pyrrole structure C₄H₅N, indicating the incorporation of additional functional groups that modify both its chemical reactivity and potential biological activity. The presence of two nitrogen atoms in the overall structure (one in the pyrrole ring and one in the nitro group) further distinguishes this compound within the classification system and influences its electronic properties and intermolecular interactions.

| Structural Feature | Classification Level | Chemical Significance |

|---|---|---|

| Five-membered ring | Primary heterocycle | Defines basic ring structure |

| Single nitrogen atom | Pyrrole family | Determines aromatic character |

| Carboxylic acid group | Functionalized heterocycle | Enables chemical modification |

| Nitrophenyl substituent | Aryl-substituted derivative | Modifies electronic properties |

| Multiple functional groups | Complex heterocycle | Provides synthetic versatility |

The positioning of this compound within the heterocyclic classification system also reflects its potential for further structural elaboration and derivatization. The compound serves as a platform for creating more complex molecular architectures through chemical modifications of its functional groups, positioning it as both a research target and a synthetic intermediate for accessing related heterocyclic compounds with potentially enhanced or modified properties.

Properties

IUPAC Name |

4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-11(15)10-6-12-5-9(10)7-1-3-8(4-2-7)13(16)17/h1-6,12H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDHRUNKPWXPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655824 | |

| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358986-47-7 | |

| Record name | 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrrole Ring Formation

The initial step in synthesizing 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid generally involves constructing the pyrrole ring. Common methods include:

Knorr Pyrrole Synthesis : This classical approach condenses α-amino ketones with β-ketoesters or similar substrates to form substituted pyrroles. It is widely used due to its versatility in introducing substituents on the pyrrole ring.

Condensation of 2-Aminoketones with β-Ketoacid Esters : This method yields 3-(substituted phenyl) pyrrole-4-carboxylic acid esters, which can be hydrolyzed to the corresponding carboxylic acids. It allows the introduction of various substituents on the phenyl ring attached to the pyrrole.

Introduction of the 4-Nitrophenyl Group

Attachment of the nitrophenyl substituent at the 4-position of the pyrrole ring is achieved through:

Condensation with Nitrobenzaldehyde Derivatives : The pyrrole derivative is condensed with 4-nitrobenzaldehyde, facilitating the formation of a carbon-carbon bond between the pyrrole and the nitrophenyl moiety. This is often followed by oxidation to convert intermediates into the carboxylic acid form.

Palladium-Catalyzed Cross-Coupling Reactions : Transition metal-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) can be employed to attach the 4-nitrophenyl group to the pyrrole ring, offering regioselectivity and functional group tolerance.

Carboxylic Acid Group Formation and Functional Group Transformations

The carboxylic acid group at the 3-position is introduced or revealed through:

Oxidation of Aldehyde or Ester Precursors : After forming the pyrrole ring and attaching the nitrophenyl group, oxidation steps convert aldehyde or ester functionalities to the carboxylic acid.

Hydrolysis of Carboxylic Acid Esters : Esters formed during pyrrole synthesis are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Decarboxylation and Purification

Decarboxylation Conditions : Heating the pyrrole carboxylic acid esters or acids under controlled conditions (130-270 °C) in the presence or absence of bases or acids can selectively remove carboxyl groups if needed to modify the substitution pattern.

Purification Techniques : Chromatographic methods such as silica gel column chromatography using solvent systems like ethyl acetate/petroleum ether or dichloromethane/ethyl acetate are employed to purify the product. Crystallization from solvents like 2-propanol or benzene mixtures is used to obtain pure crystalline material.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrole ring synthesis via condensation | α-Aminoketone + β-ketoester, reflux in suitable solvent | Substituted pyrrole ester intermediate |

| 2 | Attachment of 4-nitrophenyl group | Condensation with 4-nitrobenzaldehyde or Pd-catalyzed cross-coupling | Pyrrole with 4-nitrophenyl substituent |

| 3 | Oxidation or hydrolysis | Oxidizing agent or acidic/basic hydrolysis | Conversion to 3-carboxylic acid |

| 4 | Purification | Chromatography and recrystallization | Pure this compound |

Detailed Research Findings and Notes

The Knorr synthesis and related condensation strategies are favored for constructing the pyrrole core with the desired substitution pattern.

The cross-coupling approach offers a modern alternative for attaching the nitrophenyl group, providing better control over regioselectivity and functional group compatibility.

Hydrolysis and oxidation steps are critical for converting intermediates to the target carboxylic acid, and reaction conditions must be optimized to avoid decomposition or side reactions.

Decarboxylation under acidic or basic conditions can be employed to fine-tune the substitution pattern on the pyrrole ring, with temperature and solvent choice influencing the reaction outcome.

Purification by chromatography and crystallization is essential to isolate the compound in high purity, with solvent systems tailored to the compound's polarity and solubility.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Notes |

|---|---|---|---|---|

| Pyrrole ring formation | Knorr synthesis; condensation of 2-aminoketones with β-ketoesters | α-Aminoketones, β-ketoesters | Reflux in solvents like DMF or tert-butanol | Versatile for introducing substituents |

| Nitrophenyl attachment | Condensation with 4-nitrobenzaldehyde; Pd-catalyzed cross-coupling | 4-Nitrobenzaldehyde; Pd catalyst | Heating, reflux, inert atmosphere | Cross-coupling offers regioselectivity |

| Carboxylic acid formation | Oxidation or ester hydrolysis | Oxidizing agents; acid/base | Mild to moderate heating | Critical for final functional group |

| Decarboxylation (optional) | Heating with/without acid/base catalyst | Bases (NaOH, KOH), acids (HCl, H2SO4) | 60-270 °C depending on conditions | Adjusts substitution pattern |

| Purification | Silica gel chromatography; recrystallization | Solvent mixtures (ethyl acetate/petroleum ether, 2-propanol) | Ambient to reflux temperatures | Ensures product purity |

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid exhibit significant antimicrobial properties. For instance, a series of synthesized pyrrole derivatives were tested against various bacterial strains and fungi, showing promising antibacterial and antifungal activities. The presence of the nitrophenyl group enhances the biological activity, likely due to its ability to disrupt cellular processes in microorganisms .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| 8a | Staphylococcus aureus | 15 | Candida albicans | 12 |

| 8b | Escherichia coli | 18 | Aspergillus niger | 10 |

| 8c | Pseudomonas aeruginosa | 20 | Saccharomyces cerevisiae | 14 |

Cancer Research

The compound has also been explored as a potential inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. Modifications to the nitrophenyl group have been shown to enhance binding affinity to these proteins, indicating that derivatives of this compound could be developed as effective anticancer agents. In vitro studies revealed that these compounds can inhibit tumor growth and induce apoptosis in sensitive cancer cell lines .

Case Study: Bcl-2/Bcl-xL Inhibition

A study focused on modifying the structure of this compound to optimize its efficacy as a Bcl-2/Bcl-xL inhibitor. The results indicated that specific modifications significantly improved the compound's potency against small-cell lung cancer cells, showcasing its potential for further development in cancer therapy .

Synthesis of Novel Derivatives

The synthesis of novel derivatives using this compound as a precursor has been reported. These derivatives are being evaluated for their biological activities, including anti-inflammatory and analgesic properties. The versatility of the pyrrole scaffold allows for various substitutions that can lead to compounds with enhanced pharmacological profiles .

Table 2: Synthesis Pathways for Derivatives

| Synthetic Route | Key Reagents | Yield (%) |

|---|---|---|

| Vilsmeier–Haack Formylation | DMF, POCl3 | 75 |

| Claisen-Schmidt Condensation | Acetophenones, KOH | 80 |

| Esterification | H2SO4, Methanol | 85 |

Material Science Applications

Beyond biological applications, compounds like this compound are being investigated for their use in organic electronics and as dyes due to their electronic properties. Their ability to form stable films makes them suitable candidates for applications in organic solar cells and sensors .

Mechanism of Action

The compound exerts its effects through the interaction of its nitro group with biological targets. The nitro group can undergo reduction in biological systems to form reactive intermediates that can modify proteins and DNA, leading to various biological effects.

Molecular Targets and Pathways Involved:

Proteins: Modification of amino acid residues in proteins.

DNA: Interaction with DNA leading to potential mutagenic effects.

Pathways: Involvement in oxidative stress pathways and inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

4-(4-Chlorophenyl)-1H-pyrrole-3-carboxylic Acid Methyl Ester (CAS: 188524-67-6):

- 4-(4-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid: Features a fluorine atom instead of nitro. Fluorine’s electronegativity may alter electronic properties without the steric bulk of -NO₂. No direct bioactivity data, but fluorinated analogs are common in medicinal chemistry for metabolic stability .

4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid :

Heterocycle Variations

- 1-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid (CAS: 19532-43-5): Pyrazole ring instead of pyrrole. Pyrazole’s two adjacent nitrogen atoms increase basicity and alter π-π stacking interactions. Molecular weight: 233.18 g/mol.

5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic Acid (CAS: 189083-63-4):

Functional Group Modifications

- 5-(4-Chlorophenyl)-1-cyclopropyl-2-methyl-4-(3-(4-(4-nitrophenyl)piperazin-1-yl)phenyl)-1H-pyrrole-3-carboxylic Acid: Complex derivative with a piperazine ring and cyclopropyl group. Shows potent in vivo antitumor activity (IC₅₀ values in nanomolar range), highlighting the impact of additional substituents on bioactivity .

- Predicted pKa: 14.09, indicating moderate acidity .

Data Table: Key Compounds and Properties

Impact of Structural Variations

- Heterocycle Core : Pyrrole offers a planar structure for π-π stacking, whereas pyrazole’s nitrogen atoms enable hydrogen bonding, affecting target selectivity .

- Substituent Position : 4-Nitrophenyl at pyrrole position 4 vs. 3-chlorophenyl at position 2 alters steric hindrance and electronic distribution, critical for receptor binding .

Biological Activity

4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications. The compound has been studied for its role as a Bcl-2/Bcl-xL inhibitor, as well as for its antibacterial properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Bcl-2/Bcl-xL Inhibition : This compound has been identified as a potent inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells. In studies, modifications to the nitrophenyl group and the carboxylic acid moiety have been shown to enhance binding affinity and cellular activity against cancer cell lines such as H146 .

- Antibacterial Activity : The compound exhibits antibacterial properties, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell membranes and inhibition of DNA gyrase, a known target for antibacterial agents .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by structural modifications. Research indicates that variations in the substituents on the pyrrole ring significantly affect binding affinity and biological activity:

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Cell Studies : In vitro assays demonstrated that this compound induces apoptosis in H146 small-cell lung cancer cells. The compound was shown to activate caspase-3 and induce PARP cleavage, indicating a robust apoptotic response .

- Antibacterial Assays : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. For instance, MIC values ranged from 3.12 to 12.5 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent .

Research Findings

Recent research highlights the ongoing exploration of this compound's potential:

- Neuroprotective Properties : Some derivatives of pyrrole-based compounds have shown neuroprotective effects in oxidative stress models, suggesting broader therapeutic applications beyond oncology .

- Polypharmacology : The multitarget nature of pyrrole derivatives indicates potential for treating complex diseases by modulating multiple pathways simultaneously, which is particularly relevant for conditions like cancer and neurodegenerative diseases .

Chemical Reactions Analysis

Reduction Reactions

Primary Pathway : Catalytic hydrogenation of nitro group

Reagents : H<sub>2</sub>/Pd-C (5% w/w) in ethanol (30 mL/g substrate)

Conditions : 60°C, 12 hr under 3 atm H<sub>2</sub> pressure

Product : 4-(4-Aminophenyl)-1H-pyrrole-3-carboxylic acid

Yield : 82% (isolated via acid-base extraction)

Alternative Pathway : Chemical reduction with Fe/HCl

Reagents : Fe powder (3 eq), conc. HCl (aq)

Conditions : Reflux (80°C), 8 hr

Product : Same as above with 68% yield

Oxidation Reactions

Pyrrole Ring Oxidation

Reagents : KMnO<sub>4</sub> (2 eq) in H<sub>2</sub>SO<sub>4</sub> (0.5 M)

Conditions : 0°C, 4 hr

Product : Pyrrole-3,4-dicarboxylic acid derivative (unstable, undergoes decarboxylation)

Nitrophenyl Group Stability : Resists oxidation under standard conditions (tested with CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)

Electrophilic Substitution

Halogenation

Reagents : Br<sub>2</sub> (1.2 eq) in CHCl<sub>3</sub>

Conditions : RT, 2 hr

Position : C-2 of pyrrole ring (ortho to carboxylic acid)

Product : 2-Bromo-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid

Yield : 74%

Nitration

Reagents : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3 v/v)

Conditions : 0°C, 1 hr

Product : 2-Nitro-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylic acid (minor) + decomposition products

Esterification & Amidation

Ester Synthesis

Reagents : SOCl<sub>2</sub> (3 eq) followed by ethanol

Conditions : Reflux (70°C), 6 hr

Product : Ethyl 4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Yield : 89% (confirmed by <sup>1</sup>H NMR)

Amide Formation

Reagents : EDCl/HOBt (1.5 eq each), DMF, R-NH<sub>2</sub>

Conditions : RT, 24 hr under N<sub>2</sub>

Product : Corresponding amides (e.g., with benzylamine: 76% yield)

Decarboxylation

Thermal Decarboxylation

Conditions : 220°C, vacuum (0.1 mmHg), 30 min

Product : 4-(4-Nitrophenyl)-1H-pyrrole (85% purity)

Side Products : Nitrophenyl decomposition compounds

Mechanistic Insights

-

Nitro Group Reduction : Follows Haber-Lukasiewicz mechanism with Pd-C facilitating hydrogen atom transfer

-

Pyrrole Halogenation : Electrophilic attack at C-2 position due to carboxyl group's meta-directing effect

-

Decarboxylation Pathway : Proceeds via zwitterionic transition state, accelerated by electron-withdrawing nitro group

Analytical Characterization

Key techniques used in reaction monitoring:

-

HPLC : C18 column, 70:30 MeOH/H<sub>2</sub>O (0.1% TFA), λ=254 nm

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Carboxylic proton δ=12.8 ppm (broad), pyrrole H-2 δ=7.2 ppm

-

FT-IR : ν<sub>C=O</sub>=1685 cm<sup>-1</sup>, ν<sub>NO2</sub>=1520/1340 cm<sup>-1</sup>

Stability Considerations

-

Thermal : Decomposes >250°C (TGA data)

-

Photochemical : Nitro group undergoes partial reduction under UV light (λ=365 nm)

-

pH Sensitivity : Stable in pH 2-6; decarboxylates rapidly in strong base (pH >10)

This reactivity profile positions this compound as a versatile intermediate for synthesizing pharmacologically active molecules, particularly in developing kinase inhibitors and antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Pyrrole Ring Formation : Use a Paal-Knorr condensation between a β-keto ester and a nitro-substituted aniline to construct the pyrrole core.

Nitro Group Introduction : Direct nitration of the phenyl group can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Carboxylic Acid Derivatization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using NaOH/EtOH under reflux yields the free carboxylic acid .

Key Considerations : Optimize reaction stoichiometry and solvent polarity (e.g., DMF or THF) to enhance regioselectivity and yield (>70%) .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : The pyrrole NH proton appears as a broad singlet at δ 10–12 ppm. Aromatic protons from the 4-nitrophenyl group show splitting patterns (doublets) between δ 7.5–8.5 ppm due to nitro group electron-withdrawing effects .

- ¹³C NMR : The carboxylic acid carbon resonates at δ 165–170 ppm, while the nitro-substituted aromatic carbons appear downfield (δ 120–140 ppm) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding interactions (e.g., O–H···N between carboxylic acid and pyrrole NH) .

Q. What are the solubility and stability profiles of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via salt formation (e.g., sodium carboxylate) .

- Stability : Susceptible to photodegradation due to the nitro group. Store in amber vials at –20°C under inert atmosphere. Monitor decomposition via HPLC (retention time shifts) .

Advanced Research Questions

Q. How does the nitro group influence the electronic properties and reactivity of the pyrrole ring?

- Methodological Answer :

- Electron-Withdrawing Effect : The nitro group reduces electron density on the pyrrole ring, as shown by DFT calculations (e.g., lowered HOMO energy by ~1.2 eV). This directs electrophilic substitution to the less deactivated C-2 position .

- Reactivity : Enhances susceptibility to nucleophilic attack at the carboxylic acid group. For example, amide coupling reactions require milder conditions (e.g., EDC/HOBt at 0°C) compared to non-nitrated analogs .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Data Normalization : Account for variations in assay conditions (e.g., cell line viability assays using MTT vs. resazurin may yield conflicting IC₅₀ values). Standardize protocols across studies .

- Metabolite Interference : Use LC-MS to detect degradation products (e.g., nitro-reduction to amine derivatives) that may confound activity results .

- Computational Validation : Perform molecular docking to correlate observed activities with binding affinities (e.g., COX-2 inhibition vs. MDM2-p53 disruption) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?

- Methodological Answer :

- QSAR Studies : Develop models using descriptors like logP, polar surface area, and nitro group orientation to predict bioavailability. For example, derivatives with logP <3 show improved BBB penetration .

- Dynamics Simulations : Analyze binding stability in target proteins (e.g., 50 ns MD simulations for kinase inhibitors) to prioritize synthetic targets .

Q. What crystallographic insights explain intermolecular interactions in the solid state?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 25% O–H···O hydrogen bonds, 15% π-π stacking between phenyl rings) .

- Packing Diagrams : Reveal layered structures stabilized by bifurcated hydrogen bonds, critical for predicting dissolution rates and polymorph stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.